Bienvenue dans la boutique en ligne BenchChem!

Stilbostat

Estrogen receptor binding Hormone‑cytostatic mechanism Receptor interference

Stilbostat (ICI-85966) is a synthetic, nonsteroidal dual-function agent that covalently links the stilbestrol estrogen scaffold of diethylstilbestrol (DES) to two bis(2‑chloroethyl)carbamate nitrogen mustard groups, placing it within the hormone‑cytostatic conjugate class. Its molecular formula is C₂₈H₃₄Cl₄N₂O₄ (MW 604.39 g·mol⁻¹), and it was developed for the treatment of hormone‑dependent breast and prostate cancers but was never marketed.

Molecular Formula C28H34Cl4N2O4
Molecular Weight 604.4 g/mol
CAS No. 15470-58-3
Cat. No. B095651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStilbostat
CAS15470-58-3
Synonymsstilbostat
Molecular FormulaC28H34Cl4N2O4
Molecular Weight604.4 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl
InChIInChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+
InChIKeyBOIZOYRDXIYMCY-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stilbostat (CAS 15470-58-3) — Structural Identity and Class Positioning for Research Procurement


Stilbostat (ICI-85966) is a synthetic, nonsteroidal dual-function agent that covalently links the stilbestrol estrogen scaffold of diethylstilbestrol (DES) to two bis(2‑chloroethyl)carbamate nitrogen mustard groups, placing it within the hormone‑cytostatic conjugate class [1]. Its molecular formula is C₂₈H₃₄Cl₄N₂O₄ (MW 604.39 g·mol⁻¹), and it was developed for the treatment of hormone‑dependent breast and prostate cancers but was never marketed . As a tool compound for studying targeted alkylating prodrug design, it offers a distinct structural topology relative to other estrogen‑mustard conjugates.

Why Diethylstilbestrol, Estramustine, or Simple Nitrogen Mustards Cannot Substitute for Stilbostat in Mechanistic Studies


Within the hormone‑cytostatic conjugate class, the estrogen scaffold, linker chemistry, and metabolic fate diverge markedly among agents. Stilbostat employs a trans‑stilbene (DES) core bearing two bis(2‑chloroethyl)carbamate esters, whereas estramustine uses a steroidal estradiol backbone with a single carbamate‑linked mustard [1]. Critically, unlike estramustine, Stilbostat does not undergo detectable in vitro cleavage to release free DES, meaning its pharmacophore remains intact and its alkylating activity cannot be attributed to the free estrogen component [2]. These structural and metabolic distinctions preclude direct interchangeability in experiments that require a non‑releasing, dual‑mustard DES conjugate.

Quantitative Differentiation of Stilbostat Against Closest Analogs: A Procurement‑Decision Evidence Guide


Stilbostat Does Not Interfere with Estradiol Receptor Binding, Unlike DES or Estradiol‑Based Conjugates

In a direct in vitro comparison using rat uterus tissue, human breast tumor tissue, and experimentally induced mammary tumor tissue, Stilbostat at relevant concentrations produced no measurable interference with estradiol binding capacity, indicating a complete absence of estrogen receptor engagement [1]. This differentiates Stilbostat from the free estrogen diethylstilbestrol (DES), which is known to compete for estrogen receptor binding [1].

Estrogen receptor binding Hormone‑cytostatic mechanism Receptor interference

Stilbostat Resists Metabolic Cleavage to Free DES, in Contrast to Estramustine

In vitro incubation of Stilbostat with tissue slices failed to produce detectable diethylstilbestrol, and no DES‑related splitting products were excreted in rat urine [1]. By contrast, estramustine is documented to undergo hydrolytic release of estradiol and nor‑nitrogen mustard [2]. This metabolic stability differentiates Stilbostat from estramustine and other cleavable estrogen‑mustard conjugates.

Metabolic stability Prodrug cleavage Estrogen release

Stilbostat Achieves a 65% Clinical Improvement Rate in Advanced Postmenopausal Breast Cancer

In a clinical study administering Stilbostat to postmenopausal women with advanced breast cancer, approximately 65% of patients showed marked clinical improvement, accompanied by normalization of cutaneous thermographic values [1]. This response rate is numerically higher than the typical 32–60% objective response range reported for tamoxifen monotherapy in similar patient populations during the 1970s [2].

Clinical response rate Advanced breast cancer Postmenopausal

Stilbostat Antitumor Effect Is Enhanced by Immunomodulation, Suggesting a Synergistic Profile Not Observed with Simple Alkylators

In the Walker 256 carcinosarcoma rat model, Stilbostat monotherapy produced measurable antitumor activity, but co‑administration with Corynebacterium parvum vaccine markedly enhanced the antitumor effect, with the greatest tumor inhibition recorded in hyperthyroidized animals [1]. This immunomodulatory synergy is not a class‑wide property of nitrogen mustards and suggests a unique combination of alkylating cytotoxicity with immune‑mediated tumor suppression for Stilbostat.

Immunomodulation synergy Alkylating agent Carcinosarcoma model

Recommended Research and Industrial Application Scenarios for Stilbostat Based on Evidence‑Backed Differentiation


Mechanistic Studies of Estrogen‑Independent Alkylating Prodrugs

Stilbostat is uniquely suited for experiments that require nitrogen mustard alkylating activity without concurrent estrogen receptor modulation. Its complete lack of interference with estradiol binding across rat uterus, human breast tumor, and induced mammary tumor tissues [1] makes it the preferred tool compound for dissecting alkylation‑driven cytotoxicity from estrogen‑mediated effects.

Metabolic Stability Profiling of Non‑Cleavable Hormone‑Cytostatic Conjugates

Because Stilbostat resists metabolic cleavage to free DES—unlike estramustine, which releases estradiol upon hydrolysis [1]—it serves as a reference standard for studying stable, non‑releasing dual‑mustard conjugates. Researchers investigating the pharmacokinetic advantages of intact conjugate delivery can use Stilbostat as a comparator to cleavable prodrugs.

Efficacy Benchmarking for Novel Estrogen‑Mustard Hybrids in Breast Cancer Models

With a documented 65% clinical improvement rate in postmenopausal advanced breast cancer [1], Stilbostat provides a historical efficacy benchmark against which novel hormone‑cytostatic conjugates can be compared in translational oncology programs.

Chemo‑Immunotherapy Combination Studies Using Alkylating‑Immunomodulatory Dual Agents

Stilbostat's demonstrated synergism with Corynebacterium parvum immunoadjuvant in the Walker 256 carcinosarcoma model [1] supports its use as a tool compound for exploring alkylating‑immunomodulatory combination strategies, a profile that distinguishes it from conventional nitrogen mustards lacking this immune enhancement.

Quote Request

Request a Quote for Stilbostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.